6-(Pyridin-3-yl)pyridazine-3-thiol
Overview
Description
“6-(Pyridin-3-yl)pyridazine-3-thiol” is a chemical compound with the molecular formula C9H7N3S . It is a heteroaromatic compound .
Molecular Structure Analysis
The molecular structure of “6-(Pyridin-3-yl)pyridazine-3-thiol” consists of a pyridazine ring attached to a pyridine ring via a carbon atom . The thiol group is attached to the pyridazine ring .Physical And Chemical Properties Analysis
“6-(Pyridin-3-yl)pyridazine-3-thiol” has a molecular weight of 189.24 g/mol . It has one hydrogen bond donor, three hydrogen bond acceptors, and one rotatable bond . Its exact mass and monoisotopic mass are 189.03606841 g/mol . It has a topological polar surface area of 69.4 Ų .Scientific Research Applications
Organic Synthesis and Catalysis
Heterocyclic N-oxide derivatives, including pyridazine derivatives, have demonstrated significant versatility as synthetic intermediates in organic chemistry. They have been employed in metal complexes formation, catalysts design, asymmetric catalysis, and synthesis, owing to their unique chemical properties and biological importance (Li et al., 2019). The synthesis and chemical properties of pyridopyridazine derivatives, which include structural isomers of the bicyclic ring system containing pyridine condensed with a pyridazine nucleus, have been extensively reviewed. These derivatives exhibit a broad spectrum of biological activities, making them of interest for the preparation of new compounds containing this scaffold (Wojcicka and Nowicka-Zuchowska, 2018).
Medicinal Applications
The literature review highlights the potential of heterocyclic N-oxide and pyridopyridazine derivatives in medicinal applications. These compounds have shown potent anticancer, antibacterial, anti-inflammatory activities, among others, which underscores their significance in drug development investigations. The versatility of these compounds in forming metal complexes and acting as catalysts also contributes to their application in medicinal chemistry, providing a pathway for the development of novel therapeutic agents (Li et al., 2019); (Wojcicka and Nowicka-Zuchowska, 2018).
properties
IUPAC Name |
3-pyridin-3-yl-1H-pyridazine-6-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3S/c13-9-4-3-8(11-12-9)7-2-1-5-10-6-7/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBVMRVFYUYGJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=S)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Pyridin-3-yl)pyridazine-3-thiol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.